molecular formula C7H8Cl2N2 B1349412 3,5-Dichloro-2,6-dimethylpyridin-4-amine CAS No. 50978-40-0

3,5-Dichloro-2,6-dimethylpyridin-4-amine

Cat. No.: B1349412
CAS No.: 50978-40-0
M. Wt: 191.05 g/mol
InChI Key: IKNQBQLXQVSYRN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethylpyridin-4-amine: is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in batch or continuous reactors, with stringent quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,6-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-2,6-dimethylpyridin-4-amine is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiparasitic and antimicrobial activities.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-2,6-dimethylpyridin-4-amine is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

3,5-Dichloro-2,6-dimethylpyridin-4-amine (CAS No. 50978-40-0) is a pyridine derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on various research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

1. Phytotoxic Activity

This compound exhibits significant phytotoxic properties. Research indicates that it inhibits plant growth and development, making it useful in agricultural settings for controlling unwanted vegetation. Its mechanism likely involves interference with metabolic pathways critical for plant growth.

2. Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes. For example, studies show that it can inhibit certain cytochrome P450 isoforms, which could impact the metabolism of various xenobiotics and pharmaceuticals. This suggests potential applications in pharmacological contexts, particularly in drug interactions and metabolic studies.

3. Feed Additive Potential

There is ongoing research into the use of this compound as a feed additive in poultry. Preliminary findings suggest that it may improve feed conversion rates, although the exact mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsNotable Biological Activity
2,6-Dichloro-4-methylpyridineLacks one methyl group; similar chlorinationModerate enzyme inhibition
3,5-Dichloro-4-methylpyridineSimilar structure; one less methyl groupReduced phytotoxicity compared to 3,5-Dichloro...
2,6-Dichloro-4-aminopyridineDifferent functional groupsPotentially higher toxicity

This table illustrates how variations in structure can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Phytotoxicity Study : A study demonstrated that concentrations as low as 100 ppm significantly inhibited the growth of certain weed species. The mechanism was traced back to disruption in photosynthesis and nutrient uptake pathways.
  • Enzyme Interaction Study : Research focusing on cytochrome P450 interactions revealed that the compound could inhibit CYP1A2 and CYP3A4 isoforms at micromolar concentrations. This inhibition could lead to altered drug metabolism profiles in organisms exposed to this compound.
  • Feed Conversion Study : In poultry trials, the addition of this compound to feed showed a 15% improvement in feed conversion ratios over a six-week period compared to control groups without the additive.

Properties

IUPAC Name

3,5-dichloro-2,6-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQBQLXQVSYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345557
Record name 4-Amino-3,5-dichloro-2,6-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50978-40-0
Record name 4-Amino-3,5-dichloro-2,6-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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